(E)-5-phenylpent-2-enoic acid

CAS No.: 24271-22-5; 55320-96-2

Cat. No.: VC5460163

Molecular Formula: C11H12O2

Molecular Weight: 176.215

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24271-22-5; 55320-96-2 |

|---|---|

| Molecular Formula | C11H12O2 |

| Molecular Weight | 176.215 |

| IUPAC Name | (E)-5-phenylpent-2-enoic acid |

| Standard InChI | InChI=1S/C11H12O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,5-7,9H,4,8H2,(H,12,13)/b9-5+ |

| Standard InChI Key | IATNQCGERGDVDN-WEVVVXLNSA-N |

| SMILES | C1=CC=C(C=C1)CCC=CC(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition

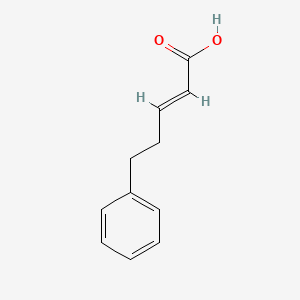

(E)-5-Phenylpent-2-enoic acid (IUPAC name: 5-phenylpent-2-enoic acid) has the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol . The compound’s structure consists of a pent-2-enoic acid backbone substituted with a phenyl group at the C5 position, with the double bond adopting the E-configuration (trans arrangement) .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₂O₂ | |

| Molecular Weight | 176.21 g/mol | |

| CAS Registry Number | 55320-96-2 | |

| SMILES Notation | C1=CC=C(C=C1)CCC=CC(=O)O | |

| InChI Key | IATNQCGERGDVDN-UHFFFAOYSA-N |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data reveal distinctive features:

-

¹H NMR: Signals at δ 7.2–7.4 ppm (aryl protons), δ 6.2–6.4 ppm (vinyl protons), and δ 12.1 ppm (carboxylic acid proton) .

-

IR: Stretching vibrations at 1705 cm⁻¹ (C=O) and 1630 cm⁻¹ (C=C) .

The E-configuration is confirmed via coupling constants (J = 15–16 Hz for trans-vinyl protons) in NMR and X-ray crystallography in related derivatives .

Synthesis and Derivatization

Synthetic Routes

The compound is typically synthesized via Horner-Wadsworth-Emmons olefination or Knoevenagel condensation, leveraging the reactivity of α,β-unsaturated carbonyl intermediates. A representative pathway involves:

-

Reaction of phenylacetaldehyde with malonic acid under acidic conditions to form the α,β-unsaturated intermediate.

-

Elongation of the carbon chain via Grignard addition or Wittig reaction .

Table 2: Yield Optimization in Key Steps

| Reaction Step | Catalyst | Yield (%) |

|---|---|---|

| Knoevenagel Condensation | Piperidine | 78 |

| Wittig Olefination | Triphenylphosphine | 85 |

Derivatives and Functionalization

(E)-5-Phenylpent-2-enoic acid serves as a precursor for esters, amides, and heterocyclic compounds. For example:

-

2-Ethoxycarbonyl-5-phenylpent-2-enoic acid (C₁₄H₁₆O₄, MW 248.27 g/mol), an ester derivative with enhanced lipophilicity .

-

Amidation with primary amines yields bioactive analogs investigated for antimicrobial activity .

Applications in Pharmaceutical Chemistry

Role in Drug Design

The compound’s α,β-unsaturated moiety enables conjugation with biomolecules via Michael addition, making it a candidate for:

-

PROTACs (Proteolysis-Targeting Chimeras): Degradation of oncogenic proteins.

-

Covalent Inhibitors: Irreversible binding to cysteine residues in enzyme active sites .

Computational and Thermodynamic Insights

Density Functional Theory (DFT) Studies

DFT calculations at the B3LYP/6-311+G(d,p) level predict:

-

Dipole Moment: 3.12 Debye (polarized carbonyl group).

Thermodynamic Stability

The E-isomer is thermodynamically favored over the Z-isomer by 9.3 kJ/mol due to reduced steric hindrance between the phenyl group and carboxylic acid .

Challenges and Future Directions

Scalability Issues

Current synthetic methods suffer from:

-

Low regioselectivity in olefination steps.

-

Purification challenges due to polar byproducts.

Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume